

# Spectroscopic Profile of 2,4Dihydroxybenzenepropanoic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	2,4-Dihydroxybenzenepropanoic acid	
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This technical guide provides a comprehensive overview of the spectroscopic data for **2,4-Dihydroxybenzenepropanoic acid** (also known as 3-(2,4-dihydroxyphenyl)propanoic acid or hydroumbellic acid), a molecule of interest in various research and development fields. This document presents key spectroscopic data in a structured format, details relevant experimental protocols, and visualizes a plausible synthetic pathway.

# **Spectroscopic Data**

The following tables summarize the key spectroscopic data for **2,4- Dihydroxybenzenepropanoic acid**, providing a reference for its structural characterization.

# <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.95	d	1H	Ar-H (H-6)
~6.40	d	1H	Ar-H (H-5)
~6.35	S	1H	Ar-H (H-3)
~2.75	t	2H	-CH <sub>2</sub> -Ar
~2.50	t	2H	-CH <sub>2</sub> -COOH

Note: Predicted values are based on computational models and may vary slightly from experimental results. The phenolic hydroxyl (-OH) and carboxylic acid (-COOH) protons are typically broad singlets and their chemical shifts are highly dependent on solvent and concentration.

### 13C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Assignment
~178.0	-СООН
~156.0	C-2 (Ar-C-OH)
~155.5	C-4 (Ar-C-OH)
~131.0	C-6 (Ar-CH)
~118.0	C-1 (Ar-C-CH <sub>2</sub> )
~107.0	C-5 (Ar-CH)
~103.0	C-3 (Ar-CH)
~35.0	-CH <sub>2</sub> -COOH
~25.0	-CH <sub>2</sub> -Ar

Note: Some of the carbon chemical shifts are based on data available in PubChem for **2,4- Dihydroxybenzenepropanoic acid** and computational predictions.[1]



IR (Infrared) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-2400	Strong, Broad	O-H stretch (carboxylic acid and phenols)
~3050	Medium	C-H stretch (aromatic)
~2950	Medium	C-H stretch (aliphatic)
~1700	Strong	C=O stretch (carboxylic acid)
~1600, ~1500	Medium-Strong	C=C stretch (aromatic ring)
~1250	Strong	C-O stretch (phenol and carboxylic acid)
~850	Medium	C-H bend (aromatic, out-of- plane)

Note: The IR data is interpreted based on the characteristic absorption frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
182.0579	-	[M] <sup>+</sup> (Molecular Ion)
137	-	[M - COOH]+
107	-	[C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup>

Note: The molecular ion peak corresponds to the exact mass of 2,4-

**Dihydroxybenzenepropanoic acid**. Fragmentation patterns are predicted based on common fragmentation of similar structures, with key fragments arising from the loss of the carboxylic acid group and subsequent rearrangements. Experimental GC-MS data shows significant peaks at m/z values of 267.0 and 268.0 which may correspond to derivatized species.[1]

# **Experimental Protocols**



The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

• Sample Preparation: Dissolve approximately 5-10 mg of **2,4-Dihydroxybenzenepropanoic acid** in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, Methanol-d<sub>4</sub>, or D<sub>2</sub>O with a pH buffer) in a standard 5 mm NMR tube. The concentration should be adjusted to ensure good signal-to-noise ratio.

#### ¹H NMR Acquisition:

- Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
- Use a standard single-pulse experiment with a pulse angle of 30-45 degrees.
- Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons.
- Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
- Process the data with Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

#### • <sup>13</sup>C NMR Acquisition:

- Acquire the spectrum on the same spectrometer.
- Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
- Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).



- A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
- Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of <sup>13</sup>C.
- Process the data similarly to the <sup>1</sup>H NMR spectrum.

#### Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Grind a small amount (1-2 mg) of dry 2,4-Dihydroxybenzenepropanoic acid with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.
- FTIR Analysis:
  - Place the KBr pellet in the sample holder of an FTIR spectrometer.
  - Record the spectrum, typically in the range of 4000-400 cm<sup>-1</sup>.
  - Collect a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
  - Perform data analysis to identify the characteristic absorption bands.

#### **Mass Spectrometry (MS)**

- Sample Preparation:
  - For Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile/water).

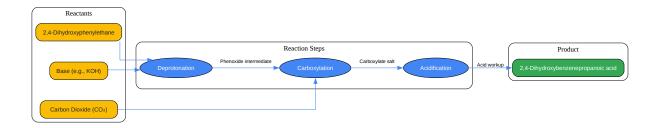


- For Gas Chromatography-Mass Spectrometry (GC-MS), the sample may require derivatization (e.g., silylation) to increase its volatility.
- Analysis:
  - Introduce the sample into the mass spectrometer.
  - For ESI-MS, the sample solution is infused directly or via liquid chromatography.
  - For GC-MS, the derivatized sample is injected into the gas chromatograph for separation before entering the mass spectrometer.
  - Acquire the mass spectrum in a suitable mass range to observe the molecular ion and key fragment ions.
  - Analyze the fragmentation pattern to aid in structural elucidation.

# **Plausible Synthetic Workflow**

A common method for the synthesis of hydroxybenzoic acids is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide. A similar approach can be envisioned for the synthesis of **2,4-Dihydroxybenzenepropanoic acid**, likely starting from a dihydroxyphenyl precursor. The following diagram illustrates a logical workflow for such a synthesis.





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Caption: Plausible synthesis workflow for **2,4-Dihydroxybenzenepropanoic acid**.

This guide provides a foundational set of spectroscopic data and methodologies for **2,4- Dihydroxybenzenepropanoic acid**. Researchers are encouraged to use this information as a starting point for their investigations and to perform their own experimental verification.

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#### References

- 1. jk-sci.com [jk-sci.com]
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